Orconazole nitrate

Description

Historical Context of Azole Antifungal Discovery and Development

The landscape of antifungal therapy was significantly altered with the discovery of azole compounds. Prior to their introduction, treatment options for systemic fungal infections were limited and often associated with significant toxicity. The development of azole antifungals began in the mid-20th century, with the first imidazole (B134444) derivatives emerging as promising therapeutic agents. These early imidazoles, primarily used topically, paved the way for the development of orally bioavailable and broader-spectrum azoles.

The primary mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol production, azoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

The evolution of azole antifungals can be broadly categorized into the earlier imidazoles and the later triazoles. The imidazoles, which include compounds like ketoconazole (B1673606) and miconazole (B906), represented a significant advancement in antifungal therapy. uspharmacist.com However, their use was sometimes limited by factors such as their spectrum of activity and potential for drug-drug interactions. This led to the development of the triazole class of antifungals, which generally offer a broader spectrum of activity and an improved safety profile.

Classification and Structural Characteristics of Orconazole (B1207916) Nitrate (B79036) within Imidazole Antifungals

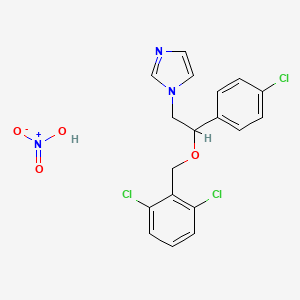

Orconazole nitrate is classified as a synthetic imidazole antifungal agent. The core of its structure is the imidazole ring, a five-membered heterocycle containing two nitrogen atoms. This imidazole nucleus is a key feature of all imidazole antifungals and is essential for their biological activity.

The chemical structure of this compound is characterized by the presence of a substituted imidazole ring linked to other aromatic moieties. Its systematic IUPAC name is 1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate. The molecular formula for this compound is C₁₈H₁₆Cl₃N₃O₄.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆Cl₃N₃O₄ |

| Molecular Weight | 444.7 g/mol |

| CAS Number | 66778-38-9 |

| IUPAC Name | 1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate |

The structural arrangement of this compound, particularly the nature and position of its substituents, influences its antifungal potency and spectrum of activity. Like other imidazoles, the non-liganded nitrogen atom of the imidazole ring binds to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase, thereby inhibiting its function.

Contemporary Significance of this compound in Antifungal Research

In the current landscape of antifungal research, this compound is not as prominently featured as newer triazole agents or even some of the more widely used imidazoles. Its significance lies more in a historical and comparative context. Research on this compound has contributed to the broader understanding of the structure-activity relationships of imidazole antifungals.

While new research specifically focused on this compound is limited, it may still be used as a comparator compound in studies evaluating the efficacy of novel antifungal agents. The existing data on its in vitro activity can serve as a benchmark for the development of new imidazole and triazole derivatives with improved potency, broader spectrum, and reduced toxicity.

Table 2: Illustrative In Vitro Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Species | This compound (MIC Range) |

|---|---|

| Trichophyton rubrum | Data not available |

| Trichophyton mentagrophytes | Data not available |

| Microsporum canis | Data not available |

| Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the testing methodology and the specific fungal isolates.

The continued exploration of the vast chemical space of azole derivatives may yet reveal new insights that build upon the foundational knowledge gained from earlier compounds like this compound.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

66778-38-9 |

|---|---|

Molecular Formula |

C18H16Cl3N3O4 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) |

InChI Key |

DMCCWOOTCTWSHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Orconazole Nitrate

Established Synthetic Routes for Orconazole (B1207916) Nitrate (B79036)

Established synthetic routes for imidazole (B134444) antifungals, which are likely applicable to Orconazole nitrate, generally involve the stepwise assembly of the molecule from simpler precursors. A common strategy for imidazole aromatic alcohol derivatives, as suggested by general synthetic approaches for this class, involves the following key steps:

Formation of the Alcohol Intermediate: A halogenated aromatic ketone, such as a 2,4-dichloro-substituted phenyl ethyl ketone derivative, is typically reduced to the corresponding alcohol. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) are commonly employed for this carbonyl reduction. google.com

Imidazole Ring Alkylation: The alcohol intermediate is then reacted to introduce the imidazole moiety. This often involves an N-alkylation reaction where the imidazole nitrogen attacks an electrophilic center, typically derived from the alcohol intermediate after activation or conversion to a leaving group. google.com

Attachment of the Ether Side Chain: The characteristic ether linkage and the substituted benzyl (B1604629) group are incorporated. This step usually involves reacting a precursor containing the imidazole and alcohol moiety with a suitable benzyl halide or equivalent electrophile under basic conditions. google.com

Salt Formation: Finally, the free base form of Orconazole is treated with nitric acid to yield this compound, which is often preferred for its stability and formulation properties. google.comkegg.jp

A representative generalized synthetic pathway can be visualized as follows:

| Step | Reaction Type | Key Intermediates/Reagents | Product Type |

| 1 | Reduction | Halogenated aromatic ketone, NaBH₄/KBH₄ | Halogenated aromatic alcohol |

| 2 | N-Alkylation | Halogenated aromatic alcohol, Imidazole | Imidazole-substituted alcohol |

| 3 | Ether Formation | Imidazole-substituted alcohol, Benzyl halide derivative, Base | Orconazole (free base) |

| 4 | Salt Formation | Orconazole (free base), Nitric Acid (HNO₃) | This compound |

Novel Methodologies in this compound Synthesis

While specific novel synthetic methodologies tailored exclusively for this compound are not extensively detailed in the provided literature, advancements in green chemistry and process optimization are continuously sought for antifungal agents. These advancements often focus on improving reaction efficiency, reducing waste, and employing safer reagents and solvents. General trends in green synthetic approaches include:

Microwave-Assisted Synthesis: Accelerating reaction rates and improving yields through microwave irradiation, often leading to reduced reaction times and energy consumption. organic-chemistry.orgnih.govmdpi.com

Catalysis: Utilizing highly selective catalysts (e.g., organocatalysts, metal catalysts) to improve atom economy and reduce the need for stoichiometric reagents. organic-chemistry.orgrsc.org

Solvent Optimization: Employing environmentally benign solvents or solvent-free conditions to minimize hazardous waste. organic-chemistry.orgmdpi.comrsc.org

One-Pot Synthesis: Streamlining multi-step reactions into a single vessel to reduce isolation steps, waste generation, and processing time. mdpi.com

These principles, applied to the synthesis of other heterocyclic and antifungal compounds, represent potential avenues for developing more sustainable and efficient routes to this compound. organic-chemistry.orgnih.govmdpi.comrsc.org

Chemical Modifications and Analog Development for Structure-Activity Exploration

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a lead compound's structure impact its biological activity. For azole antifungals like this compound, SAR exploration typically involves systematic alterations to various parts of the molecule to identify key pharmacophoric elements and optimize interactions with fungal targets.

General strategies for developing analogs of imidazole and triazole antifungals include:

Modification of Aromatic Rings: Altering substituents on the phenyl rings (e.g., halogenation, alkylation, methoxy (B1213986) groups) can influence lipophilicity, electronic distribution, and binding affinity. nih.govnih.govmdpi.comnih.gov

Changes to the Linker Group: Modifying the nature of the linker (e.g., ether, methylene) or its stereochemistry can impact molecular conformation and target interaction.

Imidazole/Triazole Ring Variations: While Orconazole features an imidazole ring, related azole antifungals have explored variations in the heterocyclic core or the number and position of nitrogen atoms. researchgate.net

Introduction of Novel Moieties: Incorporating different functional groups or heterocyclic systems onto the core structure to explore new binding interactions or physicochemical properties. nih.govnih.gov

This compound itself belongs to a class of compounds where SAR studies have guided the development of potent antifungal agents. biorxiv.org By synthesizing and testing derivatives with systematic structural changes, researchers aim to enhance antifungal potency, broaden the spectrum of activity against various fungal species, and potentially improve pharmacokinetic profiles. nih.govmdpi.comnih.govnih.gov

Stereoselective Synthesis Approaches for this compound Isomers

Orconazole possesses a chiral center at the carbon atom bearing the hydroxyl group. Consequently, it can exist as enantiomers. The stereochemistry of drug molecules can significantly influence their biological activity and safety profiles. Therefore, stereoselective synthesis or chiral resolution techniques are important considerations in drug development.

While specific stereoselective synthetic routes for this compound are not explicitly detailed in the provided snippets, general approaches applicable to such chiral molecules include:

Chiral Starting Materials: Utilizing enantiomerically pure precursors that already possess the desired stereochemistry to build the molecule. mpdkrc.edu.in

Chiral Catalysis: Employing chiral catalysts (e.g., chiral ligands with metal centers, organocatalysts) to direct the formation of one enantiomer preferentially during a key synthetic step, such as asymmetric reduction or alkylation. nih.govegrassbcollege.ac.innumberanalytics.commdpi.comwiley.commsu.edu

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule to influence the stereochemical outcome of a reaction, followed by its removal. numberanalytics.comwiley.com

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using methods such as chiral chromatography or diastereomeric salt formation. research-solution.com

The development of enantiomerically pure forms of chiral drugs is a significant area in medicinal chemistry, aiming to improve therapeutic efficacy and reduce potential side effects associated with inactive or less active enantiomers. nih.govmpdkrc.edu.innumberanalytics.commdpi.comwiley.commsu.edu

Molecular and Cellular Mechanisms of Antifungal Action of Orconazole Nitrate

Detailed Mechanisms of Ergosterol (B1671047) Biosynthesis Inhibition

The antifungal activity of Orconazole (B1207916) nitrate (B79036) is predominantly centered on the inhibition of ergosterol synthesis, a sterol that is a crucial component of fungal cell membranes. ebsco.comruidongpharma.commdpi.com This action is analogous to the role cholesterol plays in mammalian cells. mdpi.com By disrupting the production of ergosterol, Orconazole nitrate compromises the structural and functional integrity of the fungal membrane, leading to either fungistatic (growth-inhibiting) or fungicidal (cell-killing) effects. nih.gov

Interaction with Lanosterol (B1674476) 14α-Demethylase (CYP51/Erg11) and its Isoforms

The primary molecular target for this compound, like other azole antifungals, is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase. ebsco.comnih.gov This enzyme, encoded by the ERG11 or CYP51 gene, is vital for the conversion of lanosterol to 14-demethyl lanosterol, a critical step in the ergosterol biosynthetic pathway. mdpi.com this compound binds to this enzyme, effectively blocking its function. ebsco.com This inhibition halts the demethylation of lanosterol, leading to a depletion of ergosterol in the cell membrane and a simultaneous accumulation of lanosterol and other 14α-methylated sterol precursors. mdpi.comnih.gov These accumulated toxic sterol intermediates further disrupt the membrane's normal structure and function. patsnap.com

Fungal species can possess different isoforms of the CYP51 enzyme. While specific interactions of this compound with various isoforms are not extensively detailed in current literature, the general mechanism of binding and inhibition is conserved across the azole class.

Consequences of Ergosterol Depletion on Fungal Cell Membrane Homeostasis

Increased Membrane Permeability : The altered sterol composition makes the fungal cell membrane "leaky" and more permeable. ebsco.com This loss of selective permeability allows for the uncontrolled leakage of essential intracellular components, such as ions and small metabolites, which disrupts cellular homeostasis and can lead to cell death. ebsco.comumn.edu

Disruption of Membrane-Bound Enzymes : The functionality of many enzymes embedded within the cell membrane is dependent on the specific lipid environment. The abnormal sterol composition resulting from CYP51 inhibition can impair the activity of these essential enzymes. drugbank.com

Inhibition of Fungal Growth and Proliferation : Ergosterol also plays a hormone-like role that stimulates fungal growth. mdpi.com Its depletion, therefore, directly hinders fungal cell growth, replication, and the transformation of blastospores into their invasive mycelial form in dimorphic fungi like Candida albicans. drugbank.com

Examination of Potential Secondary Cellular Targets and Pathways

While the inhibition of ergosterol biosynthesis is the primary mechanism of action for this compound, research into the broader class of imidazole (B134444) antifungals suggests the possibility of secondary effects. For some earlier imidazole derivatives, a more complex mode of action has been proposed that includes the inhibition of various membrane-bound enzymes and effects on the synthesis of other lipids like triglycerides and phospholipids. nih.govdrugbank.com

Another potential secondary mechanism involves the induction of oxidative stress. It has been suggested that imidazoles can affect oxidative and peroxidative enzyme activities, leading to an intracellular accumulation of toxic levels of hydrogen peroxide. drugbank.com This can contribute to the degradation of subcellular organelles and ultimately lead to cell necrosis. drugbank.com Furthermore, some hypotheses propose that imidazoles may engage in direct physicochemical hydrophobic interactions with fatty acid components within the fungal membrane, causing structural alterations independent of ergosterol inhibition. umn.edu However, specific research confirming these secondary targets and pathways for this compound is limited.

Modulatory Effects on Fungal Virulence Factors (beyond direct fungicidal action)

The integrity of the fungal cell and its ergosterol content are closely linked to the expression of various virulence factors that are critical for pathogenesis. These factors include the ability to adhere to host tissues, the formation of biofilms, and the transformation into invasive hyphal forms. nih.gov

The inhibition of the yeast-to-hyphae transition is a known effect of the imidazole class of drugs. drugbank.com This morphological switch is a key virulence factor for pathogens like Candida albicans, and its inhibition may facilitate clearance of the infection by host immune cells. drugbank.com Additionally, studies on other azole antifungals, such as voriconazole (B182144), have demonstrated an ability to reduce the formation of fungal biofilms, which are communities of microorganisms that exhibit high resistance to antimicrobial agents. nih.govfrontiersin.org While it is plausible that this compound impacts these and other virulence factors through its primary mechanism of action, specific research focused on its modulatory effects beyond direct fungal killing is not extensively documented.

Preclinical Antifungal Efficacy and Spectrum of Activity of Orconazole Nitrate

In Vitro Susceptibility Profiling Against Fungal Pathogens

In vitro studies are fundamental in establishing the intrinsic activity of an antifungal agent against a panel of fungal isolates. These assays provide quantitative measures of efficacy, such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a 99.9% or greater reduction in the initial inoculum, indicating cell death.

A comprehensive in vitro evaluation of orconazole (B1207916) nitrate (B79036) (referred to as OMZ in the study) was conducted against 364 strains of fungi, encompassing 22 genera and 47 species of medically important fungi nih.gov. The study utilized an agar dilution method to determine the MIC values, using bifonazole as a reference comparator. The research concluded that orconazole nitrate possesses a broad spectrum of antifungal activity nih.gov. However, specific MIC and MFC values from this extensive screening are not detailed in publicly available literature, precluding the creation of a detailed data table.

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails (dermatophytosis), are a primary target for topical antifungal agents. This compound has demonstrated potent activity against this group of fungi.

In a broad in vitro screening, this compound showed significant efficacy against various dermatophytes and non-pigmented hyphomycetes patsnap.comnih.gov. Its activity was found to be comparable to or greater than that of the reference agent, bifonazole nih.gov. The spectrum of activity includes the key genera responsible for cutaneous mycoses, such as Trichophyton, Microsporum, and Epidermophyton species patsnap.com. Fresh clinical isolates of dermatophytes showed susceptibility to this compound, indicating its potential relevance in clinical settings nih.gov.

Pathogenic yeasts, particularly species of Candida, are common causes of both superficial and systemic fungal infections. Preclinical data confirm the efficacy of this compound against these pathogens.

The in vitro activity of this compound extends to pathogenic yeasts, including Candida albicans and Malassezia species nih.gov. A study focusing on the morphological and ultrastructural effects of this compound on Candida albicans provided further evidence of its antifungal action. At fungistatic concentrations (0.4 to 4 µg/ml), the agent induced the formation of cell chains and clusters, along with thickening of the cell wall nih.gov. Higher, fungicidal concentrations (40 µg/ml) led to the disruption of internal cytoplasmic organelles, confirming a potent, concentration-dependent effect on the yeast cells nih.gov.

Antifungal resistance, particularly within the azole class, is a growing clinical concern. However, dedicated preclinical studies evaluating the specific efficacy of this compound against fungal strains with known resistance mechanisms to other azole antifungals have not been identified in the available scientific literature. Therefore, its activity profile against resistant phenotypes remains uncharacterized.

In Vivo Efficacy Studies in Non-Human Animal Models of Fungal Infection

Following promising in vitro results, the efficacy of this compound was assessed in animal models of fungal infection to evaluate its performance in a biological system. These studies are crucial for understanding how the drug behaves when applied topically and its ability to resolve an active infection.

A key in vivo study utilized a dermatophytosis infection model in guinea pigs to assess the therapeutic effect of various concentrations of this compound formulated as a cream nih.gov. The findings from this research demonstrated a clear dose-dependent therapeutic effect.

| This compound Cream Concentration | Therapeutic Outcome in Guinea Pig Model |

| 0.25% | Significant inhibition of fungal growth compared to vehicle-treated controls. nih.gov |

| ≥ 1.0% | Complete inhibition of dermatophyte growth in mycological examinations. nih.gov |

This study also involved pharmacokinetic analysis, which predicted that drug concentrations at the site of infection—the border between the stratum corneum and viable epidermis—would surpass the minimum effective concentration required to inhibit dermatophyte growth when creams of 0.1% or higher were used nih.gov. These in vivo results corroborate the in vitro findings and support the potential of this compound as an effective agent for cutaneous mycoses nih.govnih.gov.

Time-Kill Kinetics and Post-Antifungal Effects in Research Systems

Time-kill kinetic studies are a pharmacodynamic tool used to assess the rate at which an antifungal agent kills a fungal population over time. The post-antifungal effect (PAFE) refers to the persistent suppression of fungal growth after brief exposure to an antifungal agent. These parameters provide deeper insights into the drug's activity beyond simple MIC measurements.

Currently, there is no publicly available research or published data on the time-kill kinetics or post-antifungal effects of this compound. Consequently, a detailed analysis of these specific pharmacodynamic characteristics is not possible.

Mechanisms of Antifungal Resistance to Orconazole Nitrate

Genetic and Epigenetic Alterations in Fungal Target Enzymes (e.g., CYP51/Erg11 Mutations and Overexpression)

The primary target of azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene (also known as CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Alterations in this enzyme are a common mechanism of azole resistance. nih.govnih.govnih.gov

Mutations in the ERG11 Gene: Point mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govscispace.com These changes can reduce the binding affinity of azole drugs, including presumably orconazole (B1207916) nitrate (B79036), to the enzyme, thereby diminishing their inhibitory effect. nih.govscispace.com While a multitude of mutations have been identified in clinical isolates resistant to other azoles, specific mutations conferring resistance to orconazole nitrate have not been extensively characterized. researchgate.net Studies on other azoles have identified "hotspot" regions in the ERG11 gene where resistance-conferring mutations frequently occur. scispace.com

Overexpression of the ERG11 Gene: An increase in the production of the target enzyme, lanosterol 14α-demethylase, is another significant resistance mechanism. nih.govnih.govfrontiersin.org This overexpression can result from various genetic and epigenetic modifications, including gain-of-function mutations in transcription factors that regulate ERG11 expression or gene amplification. nih.gov The increased quantity of the target enzyme requires higher concentrations of the azole drug to achieve effective inhibition.

Table 1: Common Genetic Alterations in the ERG11 Gene Associated with Azole Resistance

| Alteration Type | Description | Effect on Azole Susceptibility | Examples from Other Azoles |

| Point Mutations | Single nucleotide changes leading to amino acid substitutions in the Erg11 protein. | Reduced binding affinity of the azole drug to the target enzyme. | Y132H, G464S in Candida albicans |

| Gene Overexpression | Increased transcription of the ERG11 gene, leading to higher levels of the Erg11 protein. | More drug is required to inhibit the increased number of target enzymes. | Upregulation due to mutations in the UPC2 transcription factor. |

| Gene Amplification | Increase in the copy number of the ERG11 gene. | Significantly higher production of the target enzyme. | Chromosomal duplications containing the ERG11 gene. |

Role of Efflux Pumps (e.g., ABC and MFS Transporters) in Resistance Development

Fungal cells possess membrane proteins known as efflux pumps that can actively transport various substances, including antifungal drugs, out of the cell. nih.govnih.govfrontiersin.org The overexpression of these pumps is a major contributor to azole resistance by reducing the intracellular concentration of the drug to sub-therapeutic levels. nih.govfrontiersin.orgnih.gov Two main superfamilies of efflux pumps are implicated in this process: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govfrontiersin.orgresearchgate.net

ATP-Binding Cassette (ABC) Transporters: These are primary active transporters that utilize the energy from ATP hydrolysis to pump substrates across the cell membrane. nih.govfrontiersin.org In many fungal pathogens, the overexpression of ABC transporters, such as Cdr1p and Cdr2p in Candida albicans, is strongly associated with resistance to multiple azoles. frontiersin.orgbiomedpharmajournal.org

Major Facilitator Superfamily (MFS) Transporters: These are secondary active transporters that use the proton motive force to expel drugs from the cell. frontiersin.org The MFS transporter Mdr1p in Candida albicans is another key player in azole resistance, often working in concert with ABC transporters. biomedpharmajournal.org

While direct evidence for the role of specific efflux pumps in this compound resistance is not widely documented, it is highly probable that the same transporters involved in resistance to other azoles also contribute to reduced susceptibility to this compound.

Table 2: Major Efflux Pump Superfamilies Involved in Azole Resistance

| Superfamily | Energy Source | Key Examples in Fungi | Mechanism of Action |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Cdr1p, Cdr2p (Candida albicans) | Primary active transport of azoles out of the cell. |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Mdr1p (Candida albicans) | Secondary active transport of azoles out of the cell. |

Investigation of Cellular Stress Response Pathways in Fungal Resistance

Exposure to antifungal agents like this compound induces a cellular stress response in fungi. scholaris.canih.gov These stress response pathways can help the fungal cells to tolerate the drug and can contribute to the development of stable resistance mechanisms. scholaris.caresearchgate.net Key signaling pathways and molecular chaperones are involved in mediating these responses.

When fungal cells are exposed to azoles, the inhibition of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and disrupts cell membrane integrity, causing significant cellular stress. nih.gov The cell activates complex signaling networks to cope with this stress. scholaris.ca For instance, the calcineurin and Hsp90 pathways have been shown to be crucial for tolerance to other azole drugs. scholaris.caresearchgate.net These pathways help to stabilize the cell membrane and cell wall, mitigating the damage caused by the antifungal agent. While specific studies on the cellular stress response to this compound are lacking, it is expected that similar pathways are activated. The induction of oxidative and nitrosative stress has also been observed in response to other azoles, which can trigger protective mechanisms in the fungus. nih.gov

Phenotypic Characterization of this compound-Resistant Fungal Isolates

A primary phenotypic characteristic is a significant increase in the minimum inhibitory concentration (MIC) of this compound required to inhibit fungal growth. This is the hallmark of resistance and is determined through standardized susceptibility testing methods. nih.gov

Other potential phenotypic changes in resistant isolates might include alterations in colony morphology, growth rate, and biofilm formation. nih.govmdpi.com For example, some azole-resistant strains of Candida species have been observed to form more robust biofilms, which can contribute to treatment failure. mdpi.com It is also possible that resistance to this compound may be associated with changes in the expression of virulence factors, although this would require specific investigation. The characterization of these phenotypic traits is crucial for understanding the clinical implications of resistance. mdpi.com

Cross-Resistance Patterns with Other Azole Antifungal Agents

A significant concern with the development of resistance to one azole antifungal is the potential for cross-resistance to other drugs within the same class. researchgate.netnih.govresearchgate.net This phenomenon occurs because the mechanisms of resistance are often shared among different azole compounds.

For example, a mutation in the ERG11 gene that reduces the binding affinity of this compound is likely to also affect the binding of other azoles like fluconazole, itraconazole, and ketoconazole (B1673606). researchgate.net Similarly, the overexpression of efflux pumps that can expel this compound will likely transport other azoles as well, leading to a multidrug-resistant phenotype. biomedpharmajournal.org

Clinical observations with other azoles have demonstrated significant cross-resistance. nih.gov For instance, isolates of Candida glabrata that develop resistance to fluconazole often exhibit decreased susceptibility to voriconazole (B182144) and itraconazole. nih.gov Therefore, it is highly probable that fungal isolates resistant to this compound would also show reduced susceptibility to other azole antifungals. This has important implications for the selection of alternative therapies once resistance to this compound is detected.

While extensive searches were conducted to gather information specifically on the Structure-Activity Relationship (SAR) and Computational Studies of this compound, the available research results did not provide the detailed data required to fulfill the request for the outlined sections.

Searches confirmed that this compound is an antifungal agent epo.orgscribd.com. However, specific studies detailing its key structural determinants for antifungal activity, quantitative structure-activity relationship (QSAR) modeling for its activity prediction, molecular docking and dynamics simulations with fungal target proteins, or in silico design and virtual screening of its novel analogs were not found in the retrieved literature.

Therefore, it is not possible to generate the comprehensive, scientifically accurate content, including data tables, for the following sections as requested:

Structure Activity Relationship Sar and Computational Studies of Orconazole Nitrate

In Silico Design and Virtual Screening of Novel Orconazole (B1207916) Nitrate (B79036) Analogs

The current search results provide general information on SAR, QSAR, molecular docking, and virtual screening methodologies applied to other antifungal compounds, but lack the specific data pertaining to Orconazole nitrate necessary for constructing the detailed article.

Formulation Science and Delivery Systems for Research Applications of Orconazole Nitrate

Development of Advanced Formulations for In Vitro and Animal Model Studies

Advanced formulations aim to create reservoirs for sustained drug release, enhance drug solubility, and improve targeting within experimental models. Micro- and nano-encapsulation strategies, alongside controlled-release systems like thermosensitive gels and hydrogels, are key areas of development.

Micro- and Nano-Encapsulation Strategies

Nanoencapsulation techniques involve entrapping active ingredients within nanocarriers, such as solid lipid nanoparticles (SLNs), niosomes, nanoemulsions, and nanosponges. These approaches offer several advantages for research applications, including improved stability, enhanced bioavailability, and controlled drug release.

Solid Lipid Nanoparticles (SLNs): Studies involving oxiconazole (B1677861) nitrate (B79036) and miconazole (B906) nitrate have demonstrated the successful formulation of SLNs. For oxiconazole nitrate, SLNs prepared via emulsification-solvent evaporation showed encapsulation efficiencies ranging from 41.34% to 75.07% researchgate.net. Miconazole nitrate nanosponges, another form of nanoencapsulation, achieved high encapsulation efficiencies between 77% and 98% gsconlinepress.com. These systems have shown sustained in vitro drug release profiles, suggesting their potential for prolonged activity in experimental settings researchgate.netsci-hub.se.

Niosomes: Niosomal formulations of oxiconazole nitrate have been developed, achieving entrapment efficiencies between 76.05% and 94.64% saudijournals.com. Niosomes are non-ionic surfactant vesicles that can improve drug delivery and prolong the action of antifungal agents compared to conventional formulations saudijournals.com.

Spanlastics: Oxiconazole nitrate loaded spanlastic gels have been prepared using methods like the ethanol (B145695) injection method. These formulations exhibited a high entrapment efficiency of 85.90±0.67% and a particle size of approximately 452.2 nm ijpsjournal.comresearchgate.netijpsjournal.comijpsjournal.com. Spanlastics are known for their ability to provide controlled release and enhance skin retention, making them suitable for topical research applications ijpsjournal.com.

Nanoemulsions: Oxiconazole nitrate nanoemulsion-based gels have been formulated using components like isopropyl myristate (IPM) as the oil phase, Cremophore EL as the surfactant, and ethanol as the co-surfactant innovareacademics.in. Nanoemulsions can improve drug solubility and penetration.

The general benefits of nanoencapsulation include protecting active ingredients from degradation by environmental factors, enhancing solubility of poorly water-soluble compounds, and facilitating targeted delivery, all of which are critical for reproducible research outcomes oakwoodlabs.comresearchgate.net.

Design of Thermosensitive Gels and Other Controlled-Release Systems

Thermosensitive gels and hydrogels are designed to release the drug in a controlled manner, often triggered by temperature changes or specific environmental conditions, which is beneficial for maintaining therapeutic concentrations in experimental models.

Thermosensitive Gels: Oxiconazole nitrate has been successfully formulated into thermosensitive gels using polymers like Poloxamer 407 and Poloxamer 188 researchgate.netnih.govnih.gov. These gels exhibit sol-gel transitions at physiological temperatures, allowing for easy application as a liquid that transforms into a gel matrix upon contact with the skin. Such formulations have shown comparable antifungal activity to the free drug solution, indicating their potential for localized and sustained delivery in research studies nih.govnih.gov.

Hydrogels: Hydrogel formulations of oxiconazole nitrate, often incorporating polymers like Carbopol-934 and chitosan, have been developed. These systems can achieve high encapsulation efficiencies, ranging from 95% to 98.5%, and demonstrate drug release profiles from 23.40% to 80% over specified periods innpharmacotherapy.com. Hydrogels offer good drug loading capacity, controlled release, and biocompatibility.

Spanlastic Gels: As mentioned earlier, spanlastic formulations of oxiconazole nitrate have been shown to provide controlled release over an 8-hour period, with a cumulative drug release of 80.10±0.69% at the end of this duration ijpsjournal.comresearchgate.netijpsjournal.comijpsjournal.com.

Niosomal Gels: Niosomal gels containing oxiconazole nitrate demonstrated prolonged action compared to non-niosomal forms, with in vitro drug release of 67.95% in 6 hours saudijournals.com.

These controlled-release systems are valuable for research as they can maintain drug levels for extended periods, reducing the frequency of administration in animal models and ensuring consistent drug exposure for in vitro assays.

Physicochemical Stability and Degradation Pathway Analysis in Research Formulations

Ensuring the physicochemical stability of drug formulations is crucial for reliable research results. Stability studies assess how various environmental factors affect the drug and its formulation over time. Degradation pathway analysis helps identify potential breakdown products and understand the conditions under which the drug becomes unstable.

While specific degradation pathway analyses for orconazole (B1207916) nitrate in research formulations were not detailed in the provided search results, studies on similar imidazole (B134444) antifungal agents offer insights into the methodologies and findings. For instance, isoconazole (B1215869) nitrate was found to be unstable under alkaline hydrolysis conditions, with significant reductions in drug content and evidence of reversible phenomena in alkaline media rsc.org. Miconazole nitrate degradation was observed under acidic and basic conditions, as well as in the presence of hydrogen peroxide, indicating sensitivity to pH extremes and oxidative stress scholarsresearchlibrary.com.

Formulations like oxiconazole nitrate loaded spanlastic gels have demonstrated good stability over a 3-month period under ICH conditions (25°C ± 2°C and 60% ± 5% RH) ijpsjournal.comresearchgate.netijpsjournal.comijpsjournal.com. Similarly, niosomal gel formulations have also shown acceptable stability saudijournals.com. These findings suggest that appropriate formulation strategies can protect the active ingredient and maintain its integrity for research purposes.

Influence of Formulation Excipients on Orconazole Nitrate Bioavailability in Experimental Models

The selection of pharmaceutical excipients plays a critical role in the performance of drug delivery systems, influencing drug solubility, stability, release kinetics, and ultimately, bioavailability in experimental models sci-hub.seresearchgate.netnih.gov.

Common Excipients and Their Roles:

Polymers: Carbopol 934, Carbopol 940, hydroxypropyl methylcellulose (B11928114) (HPMC), and polyvinyl alcohol (PVA) are frequently used as gelling agents, viscosity modifiers, and film formers in gels, hydrogels, and nanocarrier formulations researchgate.netsaudijournals.comijpsjournal.cominnovareacademics.ininnpharmacotherapy.comhilla-unc.edu.iq. Poloxamers (e.g., PLX 407, PLX 188) are key components in thermosensitive gels, enabling sol-gel transitions researchgate.netnih.govnih.gov. Ethyl cellulose (B213188) has been used in nanosponges gsconlinepress.com.

Surfactants and Co-surfactants: Span 60, Tween 80, Cremophore EL, and cholesterol are utilized in the preparation of nanocarriers like spanlastics, niosomes, and nanoemulsions to stabilize the systems and facilitate drug entrapment saudijournals.comijpsjournal.cominnovareacademics.in.

Solvents: Ethanol is often used as a solvent in the preparation of nanocarriers gsconlinepress.comijpsjournal.cominnovareacademics.in.

Lipids: Stearic acid and cholesterol are common lipids used in SLNs and liposomes researchgate.netsci-hub.sejpionline.orgjpionline.org.

Impact on Release and Bioavailability:

The specific combination and concentration of excipients directly influence the in vitro drug release rate. For instance, spanlastic formulations of oxiconazole nitrate showed a biphasic release pattern, with an initial faster release followed by controlled release over 8 hours ijpsjournal.comresearchgate.netijpsjournal.comijpsjournal.com.

Hydrogel formulations exhibited drug release profiles dependent on the polymer concentration and formulation design innpharmacotherapy.com.

Excipients can enhance drug penetration and lateral diffusion across the stratum corneum in topical applications nih.gov. In experimental models, this translates to improved drug exposure at the target site.

The choice of excipients can also impact the stability of the formulation, preventing degradation and ensuring consistent drug content for experimental use researchgate.net. For example, the selection of excipients with low nitrite (B80452) levels can mitigate nitrosamine (B1359907) formation in pharmaceutical compositions mdpi.com.

By carefully selecting and optimizing excipients, researchers can tailor the release characteristics and improve the delivery efficiency of this compound in various experimental models, leading to more robust and interpretable research findings.

Analytical Methodologies for Orconazole Nitrate Research and Characterization

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For Orconazole (B1207916) nitrate (B79036), various chromatographic methods are employed to achieve quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a primary technique for the analysis of azole antifungal agents. Method development for Orconazole nitrate would involve a systematic process of selecting and optimizing chromatographic conditions to achieve a sensitive, specific, and rapid separation.

A typical RP-HPLC method would utilize a C18 column, which is effective for separating moderately polar compounds like this compound. sphinxsai.comfarmaciajournal.com The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sphinxsai.comhumanjournals.com The ratio of these components is optimized to ensure a good peak shape and a reasonable retention time, which for similar compounds is often around 5-6 minutes. researchgate.net Detection is commonly performed using a UV-Vis spectrophotometer or a photodiode array (PDA) detector set at a wavelength where the analyte exhibits maximum absorbance, such as 232 nm or 260 nm. sphinxsai.comresearchgate.net

Validation of the developed HPLC method is critical and is performed according to guidelines from the International Council on Harmonisation (ICH). humanjournals.comijprajournal.com This process confirms that the method is suitable for its intended purpose. globalresearchonline.net

Table 1: Example HPLC Method Parameters for an Azole Antifungal

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | sphinxsai.comijprajournal.com |

| Mobile Phase | Acetonitrile and 0.01 M Monobasic Sodium Phosphate (80:20 v/v) | sphinxsai.com |

| Flow Rate | 1.0 - 1.2 mL/min | sphinxsai.comijprajournal.com |

| Detection Wavelength | 260 nm | sphinxsai.comijprajournal.com |

| Injection Volume | 20 µL | humanjournals.com |

| Column Temperature | 40 °C | ijprajournal.com |

While HPLC is predominant, other chromatographic techniques have specific applications. High-Performance Thin-Layer Chromatography (HPTLC) offers a versatile, rapid, and cost-effective alternative for the quantification and purity assessment of pharmaceuticals. researchgate.netlongdom.org It is a sophisticated form of TLC that provides better separation efficiency and detection limits. researchgate.netpharmacyjournal.in

For the analysis of a compound like this compound, an HPTLC method would involve spotting the sample on an aluminum plate precoated with silica (B1680970) gel 60F254. nih.gov The separation is achieved by developing the plate in a chamber containing an optimized mobile phase, which could be a mixture of solvents like methanol, ethyl acetate, toluene, and acetonitrile. nih.gov HPTLC is particularly useful for fingerprinting formulations and can be hyphenated with other techniques like mass spectrometry (HPTLC-MS) for further characterization. researchgate.net

Gas Chromatography (GC) is another powerful separation technique, though it is generally more suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be required to increase volatility before analysis. GC, especially when coupled with a mass spectrometer (GC-MS), can provide high-resolution separation and definitive structural information. nih.gov

Table 2: Example HPTLC Method for Simultaneous Determination of Azole Antifungals

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Aluminum plates precoated with silica gel 60F254 | nih.gov |

| Mobile Phase | Methanol:Ethyl Acetate:Toluene:Acetonitrile:3M Ammonium Formate (1:2.5:6.0:0.3:0.2, % v/v) | nih.gov |

| Detection Wavelength | 224 nm | nih.gov |

| Rf Value (Miconazole Nitrate) | 0.59 | nih.gov |

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy) for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of an analyte in a solution. nih.gov Direct UV spectrophotometry can be used if this compound has a distinct chromophore and there are no interfering substances that absorb at the same wavelength. The nitrate group itself has a UV absorbance peak between 190-250 nm. spectroscopyonline.com

For enhanced specificity and sensitivity, especially in complex matrices, extractive spectrophotometric methods are often developed. nih.gov This approach is based on the formation of a colored ion-pair complex between the drug and a specific reagent, such as an acidic dye like bromocresol green (BCG). nih.gov The resulting complex is extracted into an organic solvent and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration is then determined using a calibration curve that plots absorbance against known concentrations, which should adhere to Beer's law within a specific range. nih.govekb.eg

Table 3: Example of an Extractive Spectrophotometric Method for an Azole Nitrate

| Parameter | Finding | Reference |

|---|---|---|

| Reagent | Bromocresol Green (BCG) | nih.gov |

| Complex Formation | Ion-pair complex in acidic medium | nih.gov |

| Absorption Maxima (λmax) | 422 nm | nih.gov |

| Linearity Range | 1–30 µg/mL | nih.gov |

| Molar Absorptivity | 2.285 × 104 L/mol/cm | nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification in Research Samples

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of chemical compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high sensitivity and specificity for identifying and characterizing molecules. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can provide the accurate mass of a molecule, allowing for the determination of its elemental composition. researchgate.net

In the context of this compound research, LC-HRMS would be used for definitive structural confirmation. By analyzing the fragmentation pattern of the parent ion in a tandem mass spectrometry (MS/MS) experiment, researchers can piece together the molecule's structure. core.ac.ukmdpi.com This technique is crucial for identifying unknown impurities or degradation products.

Furthermore, LC-MS/MS is the primary method for metabolite identification. core.ac.uk During drug metabolism studies, samples are analyzed to detect new molecular species. Metabolites are typically formed through enzymatic reactions like hydroxylation or demethylation, which result in predictable mass shifts from the parent drug. By comparing the MS/MS spectra of the parent compound and potential metabolites, their structures can be elucidated. mdpi.com For example, the hydroxylation of a phenyl ring within a molecule can be confirmed by observing a characteristic fragment ion. mdpi.com

Validation Parameters for Analytical Methods in Research Contexts (e.g., linearity, accuracy, precision, robustness)

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. globalresearchonline.net According to ICH guidelines, key validation parameters must be evaluated to ensure the reliability of research data. scispace.comtbzmed.ac.ir

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. globalresearchonline.net It is typically evaluated by analyzing a series of standards and is confirmed by a high correlation coefficient (r² > 0.99). sphinxsai.comfarmaciajournal.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage recovered is calculated. sphinxsai.comijprajournal.com Recovery values are typically expected to be within 98-102%. ijprajournal.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). globalresearchonline.net Precision is evaluated at two levels:

Repeatability (Intra-day precision): Analysis is performed by one analyst on one instrument over a short period. sphinxsai.com

Intermediate Precision (Inter-day precision): The analysis is repeated on different days or by different analysts to assess the method's consistency. farmaciajournal.com A %RSD of less than 2% is generally considered acceptable. farmaciajournal.comnih.gov

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, or column temperature. ijprajournal.comglobalresearchonline.net This provides an indication of the method's reliability during normal usage.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. sphinxsai.comijprajournal.com These parameters define the sensitivity of the method.

Table 4: Summary of Key Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criterion | Reference |

|---|---|---|---|

| Linearity | Proportionality of response to concentration | Correlation Coefficient (r²) ≥ 0.999 | farmaciajournal.comresearchgate.net |

| Accuracy | Closeness to the true value | % Recovery between 98.0% and 102.0% | ijprajournal.com |

| Precision | Agreement between repeated measurements | Relative Standard Deviation (%RSD) ≤ 2% | farmaciajournal.comnih.gov |

| Robustness | Stability against small method variations | System suitability parameters remain within limits | ijprajournal.com |

| LOD | Lowest detectable concentration | Determined by signal-to-noise ratio (e.g., 3:1) | ijprajournal.com |

| LOQ | Lowest quantifiable concentration | Determined by signal-to-noise ratio (e.g., 10:1) | ijprajournal.com |

Future Research Directions and Unexplored Avenues for Orconazole Nitrate

Investigation of Synergistic Combinations with Other Antifungal Agents in Preclinical Models

A promising strategy to enhance the efficacy of existing antifungal agents and combat resistance is through combination therapy. Preclinical models are crucial for evaluating the potential of such synergistic interactions. While specific studies on orconazole (B1207916) nitrate (B79036) in combination therapies are limited, research on other azoles, such as econazole (B349626) nitrate, provides a strong rationale for this line of investigation.

For instance, studies have demonstrated synergistic activity when econazole-nitrate is combined with chelerythrine (B190780) against clinical isolates of Candida albicans. nih.gov This synergism suggests that combining agents with different mechanisms of action can be more effective than monotherapy. nih.gov Similarly, synergistic interactions have been observed with combinations of voriconazole (B182144) and micafungin (B1204384) against Candida auris. nih.govresearchgate.netresearchgate.net These findings underscore the potential for orconazole nitrate to be investigated in combination with other antifungal classes, such as echinocandins or polyenes, as well as non-antifungal compounds that may enhance its activity.

Future preclinical studies should systematically evaluate the in vitro and in vivo efficacy of this compound in combination with a range of antifungal and non-antifungal agents against a panel of clinically relevant fungal pathogens. The fractional inhibitory concentration index (FICI) is a key parameter in these studies to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Table 1: Examples of Synergistic Antifungal Combinations in Preclinical Studies

| Antifungal Combination | Fungal Pathogen | Key Finding | Reference |

| Econazole-nitrate and Chelerythrine | Candida albicans | Synergistic activity observed against all tested strains. | nih.gov |

| Voriconazole and Micafungin | Candida auris | Synergistic interactions noted against several strains. | nih.govresearchgate.netresearchgate.net |

| Voriconazole and Sertraline | Candida auris | Synergistic interaction observed in some strains. | nih.govresearchgate.netresearchgate.net |

Exploration of Novel Fungal Targets for this compound or its Derivatives

The primary target of this compound and other azoles is lanosterol (B1674476) 14α-demethylase. patsnap.comnih.gov However, the development of resistance to this class of drugs necessitates the exploration of novel fungal targets. Future research could focus on identifying alternative pathways or proteins that can be inhibited by this compound or its derivatives.

Unconventional pathways in fungi are emerging as promising areas for antifungal drug discovery. frontiersin.org These include enzymes involved in mannitol (B672) biosynthesis, the purine (B94841) nucleotide biosynthesis pathway, and enolase, a component of the enolase-plasminogen complex. frontiersin.org Investigating the potential of this compound or newly designed analogs to interact with these targets could open up new therapeutic avenues.

Furthermore, understanding the structure-activity relationships of imidazole (B134444) derivatives can guide the modification of this compound to interact with these novel targets. nih.gov For example, modifications to the side chains of the imidazole core can alter the compound's binding affinity and specificity.

Application of Omics Technologies (e.g., transcriptomics, proteomics) to Elucidate Fungal Response

The advent of "omics" technologies, including transcriptomics and proteomics, provides powerful tools to understand the complex cellular responses of fungi to antifungal agents like this compound. nih.govnih.gov These technologies can offer a global view of the changes in gene and protein expression that occur when a fungus is exposed to the drug.

Transcriptomic studies, using techniques like RNA-sequencing, can reveal which genes are upregulated or downregulated in response to this compound. nih.govresearchgate.net This information can help to identify compensatory pathways that the fungus activates to survive the drug-induced stress, as well as potential new drug targets. nih.gov For example, studies on the response of Aspergillus fumigatus to voriconazole identified a number of differentially expressed proteins, providing insights into the cellular stress response. nih.gov

Proteomic analysis can identify the specific proteins that are altered in abundance or modification state upon treatment with this compound. researchgate.net This can provide a more direct understanding of the functional changes occurring within the fungal cell. High-resolution mass spectrometry-based proteomics is a potent tool for the quantitative profiling of these protein changes. researchgate.net

Integrating data from different omics platforms can provide a more comprehensive picture of the fungal response to this compound, accelerating the discovery of new therapeutic strategies and biomarkers for drug efficacy and resistance. nih.gov

Rational Design of this compound Analogs to Overcome Resistance Mechanisms

The emergence of antifungal resistance is a significant clinical challenge. nih.govnih.govmdpi.comnih.gov For azole antifungals, resistance mechanisms can include mutations in the target enzyme (lanosterol 14α-demethylase), overexpression of the target enzyme, and increased drug efflux. nih.govnih.gov The rational design of novel this compound analogs is a key strategy to overcome these resistance mechanisms.

Structure-activity relationship (SAR) studies are fundamental to this process. nih.govamazonaws.commdpi.com By systematically modifying the chemical structure of this compound and evaluating the antifungal activity of the resulting analogs, researchers can identify the key structural features required for potent activity and for overcoming resistance. For example, the design and synthesis of new imidazole and triazole derivatives have yielded compounds with excellent in-vitro antifungal activity against resistant fungal strains. nih.govresearchgate.net

Molecular docking studies can be used to predict how novel analogs will bind to the active site of the target enzyme, including mutant forms of the enzyme that confer resistance. nih.govresearchgate.net This computational approach can help to prioritize the synthesis of compounds with the highest likelihood of success. The design of imidazole derivatives containing a 2,4-dienone motif has led to compounds with potent activity against fluconazole-resistant Candida albicans. nih.gov

Future research in this area will involve a combination of computational design, chemical synthesis, and biological evaluation to develop next-generation this compound analogs with improved efficacy, a broader spectrum of activity, and the ability to circumvent existing resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Orconazole nitrate purity in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 210–214 nm is widely used, as described in pharmacopeial monographs for analogous azole nitrates like Miconazole. Mobile phases typically combine methanol, water, and triethylamine acetate to achieve optimal separation . System suitability tests should include tailing factor (<2.0), theoretical plates (>2000), and relative standard deviation (<2.0%) for reproducibility .

- Data Interpretation : Compare retention times and peak areas against certified reference standards (e.g., USP Econazole nitrate) to identify impurities such as dechlorinated byproducts or related compounds .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Experimental Design : Accelerated stability testing under ICH Q1A guidelines recommends exposing samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect nitrate ester hydrolysis or crystal polymorphism .

- Key Metrics : Report loss on drying (<0.5% w/w) and impurity profiles (e.g., maximum 2.0% for any individual impurity) as per pharmacopeial limits .

Q. What synthetic routes are reported for this compound, and what are their critical intermediates?

- Synthesis Pathways : Oxiconazole nitrate synthesis (a structural analog) involves nitration of imidazole precursors followed by salt formation with nitric acid. Key intermediates include 2,4-dichlorophenethyl derivatives, with chiral resolution steps to ensure enantiomeric purity .

- Yield Optimization : Use kinetic studies to identify rate-limiting steps (e.g., nitro-group insertion) and optimize reaction temperatures (50–70°C) and solvent systems (e.g., acetonitrile/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antifungal efficacy data between in vitro and in vivo models for this compound?

- Data Analysis Framework : Apply systematic review protocols (PRISMA or Cochrane guidelines) to aggregate preclinical studies. Stratify data by assay type (e.g., broth microdilution vs. animal models) and control for variables like inoculum size and serum protein binding .

- Case Study : In vitro studies may overestimate potency due to lack of metabolic clearance; validate findings using ex vivo skin penetration models or pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Q. What strategies mitigate nitrate-specific artifacts in spectroscopic or chromatographic analyses of this compound?

- Artifact Mitigation : Nitrate esters are prone to photodegradation; use amber glassware and minimize light exposure during sample preparation. For HPLC, pre-column derivatization with Griess reagent can enhance nitrate detection specificity .

- Validation : Compare results against ion chromatography (IC) or enzymatic nitrate reductase assays to cross-validate quantitative accuracy .

Q. How do formulation excipients impact the bioavailability of this compound in topical delivery systems?

- Experimental Design : Use Franz diffusion cells to evaluate permeation across ex vivo human skin. Test formulations with varying penetration enhancers (e.g., propylene glycol) and emulsifiers (e.g., cetostearyl alcohol). Measure drug retention in stratum corneum via tape-stripping .

- Data Interpretation : Correlate in vitro release rates (e.g., Higuchi model) with in vivo efficacy using murine candidiasis models. Monitor nitrate ion liberation as a stability indicator .

Q. What molecular dynamics approaches elucidate the mechanism of azole resistance in fungal strains treated with this compound?

- Computational Methods : Perform docking simulations with fungal CYP51 lanosterol demethylase to identify mutations (e.g., Y132H) that reduce azole binding affinity. Validate with minimum inhibitory concentration (MIC) assays against clinically resistant isolates .

- Experimental Validation : Use site-directed mutagenesis and ATP-binding cassette (ABC) transporter knockout strains to assess efflux pump contributions .

Methodological Best Practices

- Literature Reviews : Follow PRISMA guidelines to ensure transparent reporting of systematic reviews, including risk-of-bias assessments for in vivo studies .

- Data Presentation : Adhere to journal-specific table formatting (e.g., Roman numerals for tables, footnotes with superscript letters) and ensure self-explanatory captions .

- Ethical Compliance : Obtain permissions for reused figures/tables and disclose conflicts of interest per ICMJE recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.